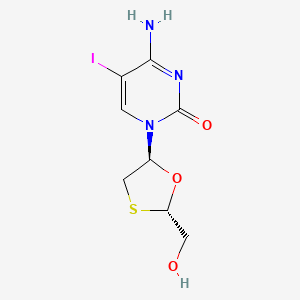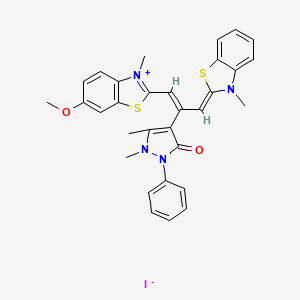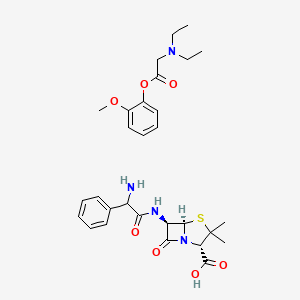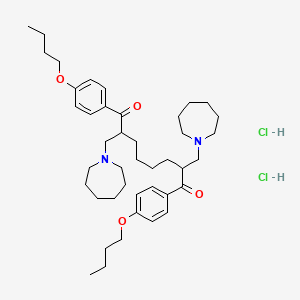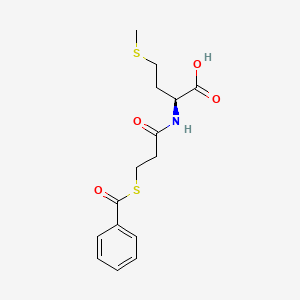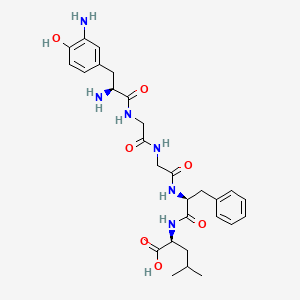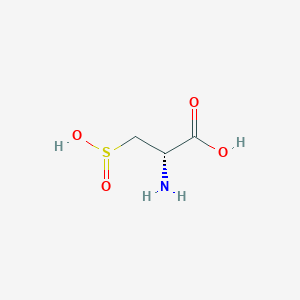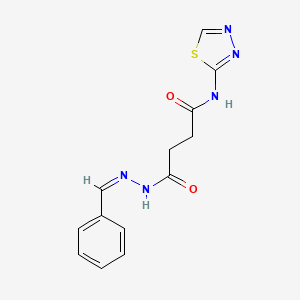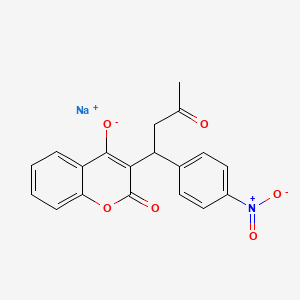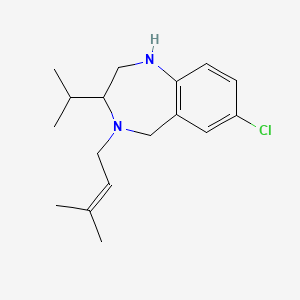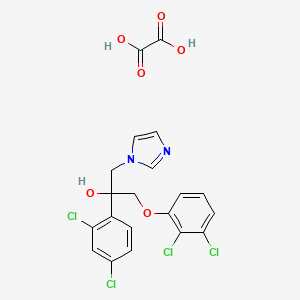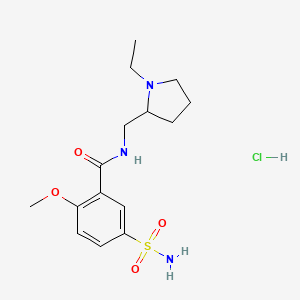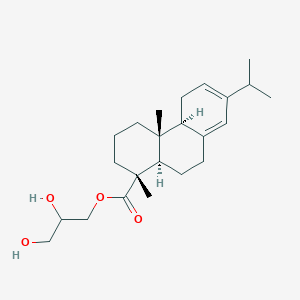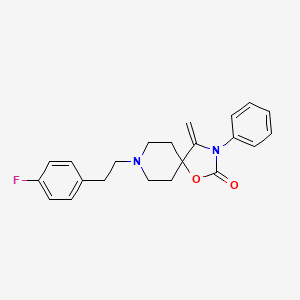
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- is a complex organic compound known for its unique spirocyclic structure. This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties, particularly in the treatment of neurological disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- typically involves multi-step organic reactions. One common method includes the Strecker synthesis, which involves the reaction of an appropriate cycloalkanone with cyanogen bromide, followed by partial hydrolysis of the nitrile functionality and subsequent N-cyanomethylation . The intermediates are then subjected to complete nitrile hydrolysis to yield the respective carboxylic acid derivatives, which are cyclized under mild conditions to form the spiro compounds .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides.
Major Products Formed: The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted spirocyclic derivatives .
Aplicaciones Científicas De Investigación
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- has several scientific research applications:
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of neural calcium uptake. This action is believed to protect against brain edema and memory deficits induced by neurotoxic agents . The molecular targets include calcium channels and other proteins involved in calcium homeostasis .
Comparación Con Compuestos Similares
- 2-Azaspiro(4.4)nonane-1,3-dione
- 2-Azaspiro(4.5)decane-1,3-dione
- 3-Cyclohexyl-pyrrolidine-2,5-dione
Comparison: Compared to these similar compounds, 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-methylene-3-phenyl- exhibits unique properties such as enhanced anticonvulsant activity and a distinct mechanism of action involving neural calcium uptake inhibition . The presence of the spirocyclic structure is essential for its biological activity .
Propiedades
Número CAS |
134069-66-2 |
|---|---|
Fórmula molecular |
C22H23FN2O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
8-[2-(4-fluorophenyl)ethyl]-4-methylidene-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C22H23FN2O2/c1-17-22(27-21(26)25(17)20-5-3-2-4-6-20)12-15-24(16-13-22)14-11-18-7-9-19(23)10-8-18/h2-10H,1,11-16H2 |
Clave InChI |
QXUZAQAGGCNXBW-UHFFFAOYSA-N |
SMILES canónico |
C=C1C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


